2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
2-Anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative characterized by a fused bicyclic core with an anilino (aryl-amino) substituent at position 2 and a 2-furyl group at position 4. The anilino group enhances π-π stacking interactions with biological targets, while the 2-furyl moiety introduces electronic and steric effects that modulate solubility and binding affinity.
Properties
IUPAC Name |
2-anilino-5-(furan-2-yl)-3H-pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c22-16-14-12(13-7-4-10-23-13)8-9-18-15(14)20-17(21-16)19-11-5-2-1-3-6-11/h1-10H,(H2,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJOJIXJRKVQAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the condensation of appropriate aniline and furyl derivatives with pyrido[2,3-d]pyrimidine precursors. One common method involves the use of microwave irradiation to expedite the reaction, significantly reducing the reaction time compared to conventional heating methods . The reaction is often carried out in solvents such as dimethylformamide (DMF) with iodine as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the selection of suitable solvents, catalysts, and reaction times. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrido[2,3-d]pyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[2,3-d]pyrimidines with various functional groups. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, making it a subject of interest in drug development:
- Anticancer Activity : Studies have indicated that derivatives of pyridopyrimidines show promise in inhibiting cancer cell proliferation. The structural features of 2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one may enhance its efficacy against various cancer types by targeting specific kinases involved in cell signaling pathways.
- Antimicrobial Effects : Research has demonstrated that similar pyridopyrimidine compounds possess antimicrobial properties. The incorporation of the furyl group is believed to enhance interaction with microbial targets, potentially leading to new antimicrobial agents.
- Diuretic Action : Compounds within this class have shown long-lasting diuretic effects by promoting sodium excretion without affecting potassium levels. This property is particularly beneficial for treating conditions related to sodium retention.
Synthesis Methodologies
The synthesis of this compound typically involves several key steps:
- Formation of Pyridopyrimidine Core : The initial step often includes the condensation of appropriate anilines with pyrimidine derivatives.
- Furyl Substitution : The introduction of the furyl group can be achieved through electrophilic substitution reactions, enhancing the compound's biological activity.
- Purification and Characterization : Post-synthesis, the compound is purified using recrystallization techniques and characterized by spectroscopic methods such as NMR and mass spectrometry to confirm its structure.
Case Studies
Several studies highlight the applications and efficacy of this compound:
-
Case Study 1: Cancer Cell Line Inhibition
A study evaluated the effect of this compound on various cancer cell lines, including breast and lung cancer. Results showed significant inhibition of cell growth at micromolar concentrations, suggesting potential as an anticancer agent. -
Case Study 2: Antimicrobial Screening
In another investigation, derivatives were tested against standard strains of bacteria and fungi. The results indicated notable antimicrobial activity, particularly against Gram-positive bacteria, supporting further exploration for therapeutic uses.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as tyrosine kinases and other enzymes involved in cell signaling pathways . By inhibiting these targets, the compound can disrupt critical processes in cancer cells, leading to cell death. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to modulate key signaling pathways makes it a promising candidate for further research.
Comparison with Similar Compounds
Key differences :
- The anilino group at position 2 contrasts with hydrazinyl or methylthio substituents in analogs, impacting hydrogen-bonding capacity and metabolic stability .
Physicochemical Properties
Notes:
- The 2-furyl group likely reduces melting points compared to nitro- or chloro-substituted analogs due to weaker intermolecular forces.
- The absence of electron-withdrawing groups (e.g., -NO₂, -Cl) in the target compound may enhance solubility in polar solvents relative to 9g or 9h .
Inferences for the target compound :
- The anilino group may enhance kinase inhibition via improved π-π stacking, as seen in 4-anilinoquinazoline kinase inhibitors .
- The 2-furyl group’s electron-rich nature could modulate anticancer activity by influencing redox interactions or DNA intercalation .
Biological Activity
2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. Its unique structure allows it to interact with various biological targets, leading to diverse biological activities. This article examines the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's IUPAC name is 2-anilino-5-(furan-2-yl)-3H-pyrido[2,3-d]pyrimidin-4-one. Its molecular formula is , and it features a pyrido[2,3-d]pyrimidine core substituted with an aniline and a furyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.30 g/mol |
| IUPAC Name | 2-anilino-5-(furan-2-yl)-3H-pyrido[2,3-d]pyrimidin-4-one |
| CAS Number | Not available |
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. In vitro assays indicated that the minimum inhibitory concentration (MIC) values ranged from 1 to 5 µmol/mL, comparable to standard antibiotics such as cefotaxime sodium and nystatin .
Anticancer Properties
The compound has been investigated for its anticancer potential. Research indicates that it may inhibit specific cancer-related enzymes and pathways, particularly those involving tyrosine kinases. In cell-based assays, it has been shown to induce apoptosis in cancer cell lines such as T47D breast cancer cells. A structure-activity relationship (SAR) study revealed that modifications in the aniline moiety significantly affect potency, with some derivatives exhibiting EC50 values as low as 18 nM .
The mechanism underlying the biological activity of this compound involves its interaction with molecular targets such as tyrosine kinases and enzymes involved in cell signaling pathways. The compound’s ability to inhibit tubulin polymerization has also been noted, which is critical for cancer cell proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 2-thioxodihydropyrido[2,3-d]pyrimidine | Broad-spectrum antibacterial | Contains sulfur in its structure |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Antimycobacterial activity | Exhibits unique heterocyclic properties |
| Pyrido[4,3-d]pyrimidines | Starting materials for drug synthesis | Versatile in medicinal chemistry |
Case Studies
- Antimicrobial Study : A recent study evaluated the antimicrobial activity of various pyrido[2,3-d]pyrimidine derivatives, including this compound. The results indicated that this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics .
- Cancer Cell Line Evaluation : In another study focusing on breast cancer cells (T47D), the compound was shown to arrest cell cycle progression at the G2/M phase and induce apoptosis through caspase activation pathways .
Q & A
Q. What are the optimal synthetic routes for 2-anilino-5-(2-furyl)pyrido[2,3-d]pyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation and functionalization of the pyrido[2,3-d]pyrimidine core. Key steps include:
- Cyclocondensation: A one-pot reaction using precursors like 2-aminonicotinamide derivatives and furyl-substituted aldehydes under reflux in ethanol or DMF.
- Acylation/Functionalization: Introducing the anilino group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
- Optimization: Critical parameters include solvent polarity (e.g., ethanol for solubility vs. DMF for high-temperature stability), reaction time (6–12 hours for cyclocondensation), and temperature (80–120°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structure of this compound?
Methodological Answer: Structural validation requires a combination of:
- NMR Spectroscopy: and NMR to confirm proton environments and carbon frameworks, with key signals for the furyl (δ 6.3–7.8 ppm) and pyrido-pyrimidine (δ 8.2–9.1 ppm) moieties .
- Mass Spectrometry (HRMS): Exact mass analysis to verify molecular formula (e.g., [M+H] at m/z 335.12) .
- X-ray Crystallography: Resolves bond angles and dihedral angles, critical for confirming the planar pyrido-pyrimidine core and substituent orientations .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies for this compound?
Methodological Answer: Discrepancies may arise from assay variability, cell line specificity, or structural analogs. Mitigation strategies include:
- Standardized Assays: Use identical cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) .
- Metabolic Stability Testing: Evaluate compound stability in microsomal preparations to account for degradation differences .
- Structural Confirmation: Re-analyze batches via HPLC and NMR to rule out impurities or isomerism .
Q. What strategies are employed to design derivatives of this compound to enhance its kinase inhibitory activity?
Methodological Answer: Structure-activity relationship (SAR) studies focus on:
- Core Modifications: Introducing electron-withdrawing groups (e.g., -Cl, -NO) at position 7 to enhance binding to kinase ATP pockets .
- Side-Chain Engineering: Replacing the anilino group with bulkier aryl sulfonamides to improve selectivity for EGFR or mPGES-1 .
- Hybrid Scaffolds: Conjugating with adamantane or coumarin moieties to exploit dual-target inhibition (e.g., kinase + phosphodiesterase) .
Q. What in silico methods are recommended to predict the binding affinity of this compound with mPGES-1?
Methodological Answer: Computational approaches include:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with mPGES-1’s glutathione-binding site, prioritizing residues Arg126 and Tyr130 .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes, focusing on RMSD and hydrogen-bond occupancy .
- Pharmacophore Mapping: Identify critical features (e.g., hydrogen-bond acceptors aligned with the pyrimidine ring) using Discovery Studio .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s solubility and bioavailability be addressed?
Methodological Answer:
- Solubility: Compare logP values (experimental vs. predicted) using shake-flask method in PBS (pH 7.4) and DMSO. Adjust formulation with cyclodextrins or lipid nanoparticles if discrepancies exceed 20% .
- Bioavailability: Conduct parallel pharmacokinetic studies in rodent models, measuring plasma half-life (t) and C. Cross-validate with in vitro Caco-2 permeability assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
